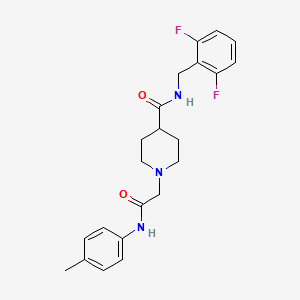

N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a synthetic molecule that likely belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities, which can include modulation of neurotransmitter systems and enzyme inhibition. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives with various substitutions that impact their biological activity and affinity for different receptors and enzymes.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various substituents to the piperidine ring to achieve desired biological activities. For example, in the first paper, a series of substituted benzyl piperidines were synthesized with different substituents on the aromatic ring, which affected their affinity for neurotransmitter transporters . Similarly, the second paper describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents on the nitrogen atom of benzamide significantly enhanced anti-acetylcholinesterase activity . These examples suggest that the synthesis of N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would also involve careful selection of substituents to achieve the desired chemical and pharmacological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. The presence of substituents like fluorine atoms or benzyl groups can influence the molecule's binding affinity and selectivity. For instance, the presence of a trifluoromethyl group in the compound discussed in the first paper modulated its function as an allosteric modulator of the serotonin transporter . The molecular structure of the compound would likely exhibit similar considerations, where the difluorobenzyl and tolylamino groups could impact its biological activity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do suggest that the reactivity of such molecules can be tailored for specific biological functions. For example, the anti-acetylcholinesterase activity of the compounds in the second paper was influenced by the reactivity of the substituted benzamide moiety . The compound would likely be amenable to reactions that could further refine its activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The papers do not provide specific data on the compound , but they do indicate that the introduction of certain substituents can enhance the activity and bioavailability of these molecules. For instance, the introduction of a benzylsulfonyl group in the second paper's compound significantly increased its potency as an acetylcholinesterase inhibitor . The physical and chemical properties of N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would need to be characterized to understand its pharmacokinetic profile and therapeutic potential.

科学的研究の応用

Synthesis and Antimicrobial Evaluation

Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides, exhibit moderate to good activities against tested bacterial and fungal strains. This showcases the potential of such structures in developing new antimicrobial agents (Jadhav et al., 2017).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Modifications in the benzamide moiety led to significant increases in activity, demonstrating the chemical flexibility and potential therapeutic utility of such derivatives (Sugimoto et al., 1990).

Antioxidant Application in Polypropylene Copolymers

Compounds like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine were synthesized and their performance as antioxidants in polypropylene copolymer (PPCP) was evaluated. These compounds exhibited significant thermooxidative stability, highlighting their utility in enhancing the durability of polymers (Desai et al., 2004).

Inhibition of Mycobacterium tuberculosis

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising in vitro antituberculosis activity. This indicates the potential for developing new therapeutic agents targeting tuberculosis (Jeankumar et al., 2013).

特性

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N3O2/c1-15-5-7-17(8-6-15)26-21(28)14-27-11-9-16(10-12-27)22(29)25-13-18-19(23)3-2-4-20(18)24/h2-8,16H,9-14H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPFLINWPUZQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)

![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)